molecular formula C22H18N2O2 B13799457 1,4-Bis(4-methoxyphenyl)phthalazine CAS No. 5441-28-1

1,4-Bis(4-methoxyphenyl)phthalazine

Cat. No.: B13799457
CAS No.: 5441-28-1
M. Wt: 342.4 g/mol
InChI Key: SXWJXIUDVYZJFA-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family It is characterized by the presence of two methoxyphenyl groups attached to the 1 and 4 positions of the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methoxyphenyl)phthalazine can be synthesized through various methods. One common approach involves the reaction of 1-chlorophthalazine with 4-methoxyaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine, and it is carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-bromophenyl)phthalazine: Similar structure but with bromine atoms instead of methoxy groups.

    1,4-Bis(4-nitrophenyl)phthalazine: Contains nitro groups instead of methoxy groups.

    1,4-Bis(4-aminophenyl)phthalazine: Features amino groups in place of methoxy groups.

Uniqueness

1,4-Bis(4-methoxyphenyl)phthalazine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can affect its applications in various fields .

Properties

CAS No.

5441-28-1

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

1,4-bis(4-methoxyphenyl)phthalazine

InChI

InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(24-23-21)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3

InChI Key

SXWJXIUDVYZJFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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